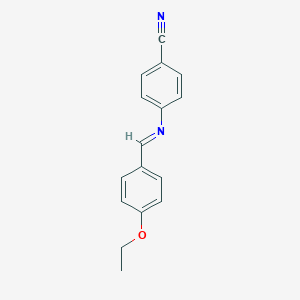

4-((4-Ethoxybenzylidene)amino)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-ethoxyphenyl)methylideneamino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O/c1-2-19-16-9-5-14(6-10-16)12-18-15-7-3-13(11-17)4-8-15/h3-10,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZISFITJTVAET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884663 | |

| Record name | Benzonitrile, 4-[(E)-[(4-ethoxyphenyl)methylene]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24742-30-1 | |

| Record name | Benzonitrile, 4-((E)-((4-ethoxyphenyl)methylene)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024742301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-[(E)-[(4-ethoxyphenyl)methylene]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-[(E)-[(4-ethoxyphenyl)methylene]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-ethoxybenzylidene)amino]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-((4-ethoxybenzylidene)amino)benzonitrile CAS number 24742-30-1

An In-Depth Technical Guide to 4-((4-ethoxybenzylidene)amino)benzonitrile (CAS: 24742-30-1): Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive examination of 4-((4-ethoxybenzylidene)amino)benzonitrile (CAS No. 24742-30-1), a significant organic compound within the Schiff base family. Primarily valued for its role as a precursor in materials science, this molecule is a fundamental building block for calamitic (rod-shaped) liquid crystals.[1] Its unique molecular architecture, featuring a rigid core, a polar nitrile terminus, and an alkoxy chain, imparts the essential properties required for the formation of mesogenic phases. This document details the compound's physicochemical properties, provides a validated, step-by-step synthesis protocol with mechanistic insights, outlines a complete framework for its spectroscopic and thermal characterization, and discusses its core applications. The content is tailored for researchers, chemists, and materials scientists engaged in the design and synthesis of advanced functional materials.

Molecular Overview and Physicochemical Properties

4-((4-ethoxybenzylidene)amino)benzonitrile is an aromatic imine formed from the condensation of 4-ethoxybenzaldehyde and 4-aminobenzonitrile.[2] The resulting structure possesses a high degree of linearity and rigidity, which are critical prerequisites for liquid crystalline behavior. The terminal cyano group (C≡N) introduces a strong dipole moment, significantly influencing the molecule's dielectric anisotropy—a key parameter for applications in display technologies.[1]

The key physicochemical properties are summarized below, providing essential data for experimental design and safety assessments.

Table 1: Physicochemical Properties of 4-((4-ethoxybenzylidene)amino)benzonitrile

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 24742-30-1 | [2][3] |

| Molecular Formula | C₁₆H₁₄N₂O | [2] |

| Molecular Weight | 250.3 g/mol | [2] |

| Appearance | White to orange to green powder/crystal | [4] |

| Boiling Point | 429.9 ± 30.0 °C (Predicted) | [2][4] |

| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [2][4] |

| LogP | 3.7 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Synonyms | 4'-Ethoxybenzylidene-4-cyanoaniline, p-Ethoxybenzylidene p-cyanoaniline |[2] |

Synthesis and Mechanistic Rationale

The synthesis of 4-((4-ethoxybenzylidene)amino)benzonitrile is a classic example of Schiff base condensation, a robust and high-yielding reaction between a primary amine and an aldehyde. This specific transformation involves the nucleophilic attack of the amino group of 4-aminobenzonitrile on the electrophilic carbonyl carbon of 4-ethoxybenzaldehyde.

Causality in Experimental Design:

-

Solvent Choice: Absolute ethanol is an ideal solvent. It effectively dissolves both reactants while being sufficiently polar to stabilize the reaction intermediates. Its boiling point allows for moderate heating to accelerate the reaction without requiring specialized high-temperature equipment.

-

Catalyst: A catalytic amount of a weak acid, such as glacial acetic acid, is employed to protonate the carbonyl oxygen of the aldehyde. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. The acid also facilitates the subsequent dehydration step, which drives the equilibrium towards the imine product.

-

Reaction Control: The reaction progress is conveniently monitored by Thin Layer Chromatography (TLC), allowing for precise determination of completion and preventing the formation of degradation byproducts from excessive heating.[1]

-

Purification: The product exhibits lower solubility in ethanol at room temperature compared to the reactants. This property is exploited for purification; upon cooling the reaction mixture, the desired Schiff base selectively precipitates, enabling its isolation in high purity via simple filtration.[1]

Detailed Experimental Protocol

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-aminobenzonitrile (1.0 eq) in absolute ethanol (approx. 10 mL per gram of aminobenzonitrile).

-

Addition: To the stirred solution, add 4-ethoxybenzaldehyde (1.0 eq) followed by 3-4 drops of glacial acetic acid.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's completion by TLC using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting material spots indicates completion.

-

Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product will precipitate as a crystalline solid.[1] For maximum yield, the flask can be further cooled in an ice bath for 30 minutes.

-

Purification: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Comprehensive Characterization and Validation

Self-validating protocols require rigorous analytical confirmation of the product's identity and purity. The following techniques are standard for the characterization of 4-((4-ethoxybenzylidene)amino)benzonitrile.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the formation of the imine bond and the persistence of other key functional groups. The absence of a strong N-H stretch (from the starting amine) and a C=O stretch (from the starting aldehyde) is a primary indicator of a successful reaction.

Table 2: Key IR Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

|---|---|---|

| C≡N (Nitrile) | ~2225 | Confirms the presence of the nitrile group from 4-aminobenzonitrile. |

| C=N (Imine) | ~1680 | A strong, sharp peak confirming the formation of the Schiff base linkage.[5] |

| C=C (Aromatic) | 1600 - 1450 | Multiple sharp peaks indicating the presence of the benzene rings. |

| C-O (Ether) | ~1250 (asymmetric), ~1040 (symmetric) | Strong peaks confirming the ethoxy group.[5] |

| C-H (Aromatic) | 3100 - 3000 (stretch), 900 - 675 (bend) | Confirms the aromatic system. |

| C-H (Aliphatic) | 2980 - 2850 | Confirms the -CH₂- and -CH₃ groups of the ethoxy substituent.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, confirming the connectivity of atoms.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.40 | Singlet (s) | 1H | -CH=N- (Imine proton) | The imine proton is deshielded and appears as a characteristic singlet. |

| 7.85 - 7.95 | Doublet (d) | 2H | Aromatic protons ortho to -CH=N | Deshielded by the imine group. |

| 7.65 - 7.75 | Doublet (d) | 2H | Aromatic protons ortho to -C≡N | Deshielded by the electron-withdrawing nitrile group. |

| 7.20 - 7.30 | Doublet (d) | 2H | Aromatic protons meta to -C≡N | Shielded relative to their ortho counterparts. |

| 6.95 - 7.05 | Doublet (d) | 2H | Aromatic protons meta to -CH=N | Shielded by the electron-donating ethoxy group. |

| ~4.10 | Quartet (q) | 2H | -O-CH₂-CH₃ | Methylene protons split by the adjacent methyl group. |

| ~1.45 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons split by the adjacent methylene group. |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~162 | -CH=N- | Imine carbon. |

| ~160 | Ar-C-O | Aromatic carbon attached to the ethoxy group. |

| ~152, ~129 | Ar-C (Imine-side) | Quaternary carbons of the imine-substituted ring. |

| ~133, ~122 | Ar-CH (Nitrile-side) | Aromatic CH carbons of the nitrile-substituted ring. |

| ~131, ~115 | Ar-CH (Ethoxy-side) | Aromatic CH carbons of the ethoxy-substituted ring. |

| ~119 | -C≡N | Nitrile carbon. |

| ~110 | Ar-C (Nitrile-side) | Quaternary carbon attached to the nitrile group. |

| ~64 | -O-CH₂- | Methylene carbon of the ethoxy group. |

| ~15 | -CH₃ | Methyl carbon of the ethoxy group. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Expected Molecular Ion (M⁺): m/z = 250.11 (for C₁₆H₁₄N₂O).

-

Key Fragments: GC-MS data shows prominent peaks at m/z 250 (molecular ion) and 221.[3] The m/z 221 fragment likely corresponds to the loss of the ethyl group (-C₂H₅).

Thermal Analysis

For materials intended for liquid crystal applications, thermal stability and phase transitions are critical.

-

Thermogravimetric Analysis (TGA): TGA is used to determine the decomposition temperature (Td). Materials derived from robust aromatic building blocks are expected to have high thermal stability, often above 250-300 °C.[6]

-

Differential Scanning Calorimetry (DSC): DSC is used to identify the temperatures of phase transitions, such as crystal-to-nematic (or smectic) and nematic-to-isotropic liquid transitions. These transition temperatures and their associated enthalpies define the mesophase range and are crucial for device applications.[1][6]

Core Applications in Materials Science

The primary and most significant application of 4-((4-ethoxybenzylidene)amino)benzonitrile is as a synthon for liquid crystal materials.[1] Its molecular design is intrinsically suited for this purpose.

-

Structure-Property Rationale: The combination of a rigid core and linear shape promotes the parallel alignment of molecules necessary for forming liquid crystal phases (mesophases).[1] The terminal nitrile group creates a strong permanent dipole along the long molecular axis, leading to a large positive dielectric anisotropy. This allows the molecules' orientation to be easily manipulated by an external electric field, which is the fundamental operating principle of twisted nematic (TN) and subsequent generations of LCDs.[1] The ethoxy chain helps to lower the melting point and influence the specific type and temperature range of the mesophase.

Safety, Handling, and Storage

Proper laboratory practice is essential when working with this compound. The available safety data indicates the following hazards:

Table 5: GHS Hazard Information

| Hazard Code | Statement | Precautionary Codes |

|---|---|---|

| H302 | Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| H315 | Causes skin irritation | P280, P302+P352, P332+P313, P362 |

| H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

Data sourced from ECHA C&L Inventory notifications.[3][4]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-((4-Ethoxybenzylidene)amino)benzonitrile is a compound of significant utility, bridging fundamental organic synthesis with advanced materials science. Its straightforward and efficient synthesis via Schiff base condensation makes it readily accessible. The molecule's well-defined structure, characterized by rigidity, linearity, and strong polarity, makes it an exemplary precursor for the development of liquid crystal materials. The comprehensive analytical protocols detailed herein provide a robust framework for its synthesis and validation, ensuring the high purity required for materials research and development.

References

-

4-((4-Ethoxybenzylidene)amino)benzonitrile. LookChem. [Link]

-

Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH. [Link]

- Catalytic synthesis method of p-aminobenzonitrile.

-

Preparation method of aminobenzonitrile. Eureka | Patsnap. [Link]

-

Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]-. NIST WebBook. [Link]

-

4-Methoxybenzonitrile. PubChem, National Center for Biotechnology Information. [Link]

-

4-[(4-Methoxybenzylidene)amino]benzonitrile, min 98%, 1 gram. CP Lab Safety. [Link]

-

4-((4-Ethoxybenzylidene)amino)benzonitrile. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. New Journal of Chemistry (RSC Publishing). [Link]

-

Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde. Journal of Applied Sciences and Environmental Management. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-((4-Ethoxybenzylidene)amino)benzonitrile | C16H14N2O | CID 90598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4'-ETHOXYBENZYLIDENE-4-CYANOANILINE | 24742-30-1 [chemicalbook.com]

- 5. Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde | Journal of Applied Sciences and Environmental Management [ajol.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-((4-ethoxybenzylidene)amino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-ethoxybenzylidene)amino)benzonitrile is a Schiff base that has garnered interest within the scientific community, particularly in the fields of materials science and medicinal chemistry. Its molecular architecture, featuring a central imine linkage connecting a 4-cyanophenyl group and a 4-ethoxyphenyl group, imparts a unique combination of rigidity, polarity, and potential for intermolecular interactions. This makes it a compelling candidate for the development of novel liquid crystals and functional materials. Furthermore, the well-documented biological activities of Schiff bases as a class of compounds suggest potential applications in drug discovery and development.

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-((4-ethoxybenzylidene)amino)benzonitrile, including its synthesis, spectroscopic characterization, thermal behavior, and potential applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and utilization of this and related compounds.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 4-((4-ethoxybenzylidene)amino)benzonitrile are summarized in the table below. These properties are crucial for its handling, characterization, and application.

| Property | Value | Reference |

| Chemical Name | 4-((4-ethoxybenzylidene)amino)benzonitrile | [1] |

| CAS Number | 24742-30-1 | [1] |

| Molecular Formula | C₁₆H₁₄N₂O | [1] |

| Molecular Weight | 250.3 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | |

| Boiling Point | 429.9 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 213.8 °C (Predicted) | [1] |

| Density | 1.04 g/cm³ (Predicted) | [1] |

Synthesis of 4-((4-ethoxybenzylidene)amino)benzonitrile

The synthesis of 4-((4-ethoxybenzylidene)amino)benzonitrile is typically achieved through a condensation reaction between its two precursors: 4-aminobenzonitrile and 4-ethoxybenzaldehyde. This reaction, characteristic of Schiff base formation, involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.[2]

Caption: Synthetic pathway for 4-((4-ethoxybenzylidene)amino)benzonitrile.

Experimental Protocol:

The following is a representative experimental protocol for the synthesis of a Schiff base, which can be adapted for 4-((4-ethoxybenzylidene)amino)benzonitrile.[2]

-

Dissolution of Reactants: In a round-bottomed flask, dissolve equimolar amounts of 4-aminobenzonitrile and 4-ethoxybenzaldehyde in a suitable solvent, such as ethanol.

-

Catalyst Addition (Optional): Add a few drops of a catalyst, like glacial acetic acid, to the reaction mixture to facilitate the condensation reaction.

-

Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for a designated period, typically a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. The solid product that precipitates out is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-((4-ethoxybenzylidene)amino)benzonitrile.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Multiple signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the two benzene rings.

-

Imine Proton (-CH=N-): A characteristic singlet in the downfield region (typically δ 8.0-9.0 ppm).

-

Ethoxy Group Protons: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-) of the ethoxy group.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: A series of signals in the aromatic region (typically δ 110-160 ppm).

-

Imine Carbon (-CH=N-): A signal in the downfield region (typically δ 150-165 ppm).

-

Nitrile Carbon (-C≡N): A characteristic signal around δ 118-125 ppm.

-

Ethoxy Group Carbons: Signals corresponding to the methyl and methylene carbons of the ethoxy group.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 4-((4-ethoxybenzylidene)amino)benzonitrile is expected to exhibit characteristic absorption bands.[4]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | ~2220 - 2230 |

| C=N (Imine) | ~1620 - 1640 |

| C=C (Aromatic) | ~1500 - 1600 |

| C-O (Ether) | ~1240 - 1260 |

| Aromatic C-H Bending | ~750 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of 4-((4-ethoxybenzylidene)amino)benzonitrile is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the imine group.[4] The extended conjugation in the molecule would likely result in absorption maxima in the UV region.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and phase transitions of the material, which is particularly important for applications like liquid crystals.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This analysis would reveal the decomposition temperature of 4-((4-ethoxybenzylidene)amino)benzonitrile, providing information about its thermal stability. For many Schiff bases, the onset of decomposition is observed at temperatures above 200 °C.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal transitions of a material, such as melting and crystallization points, and to identify liquid crystalline phases.[5] A DSC thermogram of 4-((4-ethoxybenzylidene)amino)benzonitrile would be expected to show an endothermic peak corresponding to its melting point. If the compound exhibits liquid crystalline behavior, additional peaks corresponding to phase transitions between different mesophases would be observed.[6]

Crystal Structure

The determination of the single-crystal X-ray structure would provide definitive information about the molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.[7] While the crystal structure of the title compound is not currently available in open literature, studies on similar Schiff bases reveal that the two aromatic rings are often not coplanar. The crystal packing is typically stabilized by various intermolecular interactions, including C-H···N and C-H···π interactions.

Potential Applications

Liquid Crystals

The rigid, rod-like structure of 4-((4-ethoxybenzylidene)amino)benzonitrile makes it a promising candidate for the development of calamitic liquid crystals.[8] The presence of a polar nitrile group can contribute to a large dipole moment, which is a desirable property for applications in display technologies.[8] The mesomorphic properties, such as the type of liquid crystalline phases and the transition temperatures, would be influenced by the length of the alkoxy chain and other structural modifications.

Drug Development

Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[9] The imine group is often crucial for their biological function. While specific biological studies on 4-((4-ethoxybenzylidene)amino)benzonitrile are limited, its structural motifs suggest that it could be a valuable scaffold for the design and synthesis of new therapeutic agents. Further research in this area is warranted to explore its potential in drug discovery.

Conclusion

4-((4-ethoxybenzylidene)amino)benzonitrile is a versatile Schiff base with significant potential in both materials science and medicinal chemistry. Its synthesis is straightforward, and its physicochemical properties can be thoroughly characterized using a range of analytical techniques. While a comprehensive set of experimental data for this specific compound is not yet widely published, the information available for closely related structures provides a strong foundation for future research and development. This technical guide serves as a starting point for scientists and researchers interested in exploring the properties and applications of this intriguing molecule.

References

- BenchChem. (2025).

- Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH.

- Google Patents. (2021). Catalytic synthesis method of p-aminobenzonitrile. CN112457213A.

-

LookChem. (n.d.). 4-((4-Ethoxybenzylidene)amino)benzonitrile. Retrieved from [Link]

- BenchChem. (2025).

- Guang谱学与光谱分析. (2010).

- New Journal of Chemistry. (2018). 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology.

- Advanced Journal of Chemistry, Section A. (2025).

- Nakum, K. J., Katariya, K. D., Jadeja, R. N., & Prajapati, A. K. (2019). Schiff base of 4-n-alkoxy-2-hydroxy benzaldehyde with 4-amino acetophenone and their Cu(II) complexes: synthesis, characterization and mesomorphic behavior. Molecular Crystals and Liquid Crystals, 690(1), 1-13.

- ResearchGate. (2015).

- Semantic Scholar. (1994).

- JETIR. (2021).

- ResearchGate. (2025). Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide.

- RSC Publishing. (2019). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile.

- Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.

- Google Patents. (2010). process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. US20100210845A1.

Sources

- 1. lookchem.com [lookchem.com]

- 2. jetir.org [jetir.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 4-((4-ethoxybenzylidene)amino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-ethoxybenzylidene)amino)benzonitrile is a Schiff base, a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (imine or azomethine group). These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in fields such as catalysis and liquid crystal technology.[1][2] The precise elucidation of their molecular structure is paramount for understanding their function and for the development of new applications. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize 4-((4-ethoxybenzylidene)amino)benzonitrile: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this document is structured to not only present the data but also to explain the underlying principles and experimental considerations, ensuring a thorough understanding for researchers in the field.

Molecular Structure and Key Functional Groups

The structure of 4-((4-ethoxybenzylidene)amino)benzonitrile incorporates several key functional groups that give rise to characteristic spectroscopic signals. Understanding these is crucial for interpreting the spectral data.

Caption: Molecular structure of 4-((4-ethoxybenzylidene)amino)benzonitrile.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr, ~100 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Data Acquisition: The KBr pellet or the ATR crystal with the sample is placed in the sample compartment of an FTIR spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| ~3050-3000 | C-H stretch | Aromatic | Weak to medium |

| ~2980-2850 | C-H stretch | Aliphatic (ethoxy group) | Medium |

| ~2225 | C≡N stretch | Nitrile | Strong, sharp |

| ~1625 | C=N stretch | Imine (Schiff base) | Medium to strong |

| ~1600, 1500 | C=C stretch | Aromatic ring | Medium to strong |

| ~1250 | C-O stretch | Aryl ether | Strong |

| ~830 | C-H bend | p-disubstituted benzene | Strong |

Causality Behind Experimental Choices: The choice of KBr pellet or ATR is often one of convenience and sample availability. KBr pellets provide high-quality spectra but require careful preparation to avoid moisture contamination. ATR is a rapid and non-destructive technique that is less sensitive to sample thickness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. ¹H NMR gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information on the number of different types of carbon atoms and their electronic environment.

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5] A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition: The NMR tube is placed in the spectrometer's probe. The spectra are acquired according to the instrument's standard operating procedures, with appropriate parameters set for ¹H and ¹³C nuclei.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of 4-((4-ethoxybenzylidene)amino)benzonitrile is expected to show distinct signals for the protons of the ethoxy group and the two aromatic rings. The chemical shifts are influenced by the electron-withdrawing and electron-donating nature of the substituents.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~7.0 | Doublet | 2H | Aromatic protons ortho to the ethoxy group |

| ~7.3 | Doublet | 2H | Aromatic protons ortho to the imine group (benzonitrile ring) |

| ~7.7 | Doublet | 2H | Aromatic protons meta to the ethoxy group |

| ~7.9 | Doublet | 2H | Aromatic protons meta to the imine group (benzonitrile ring) |

| ~8.4 | Singlet | 1H | Imine proton (-CH=N-) |

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum will show signals for all the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~15 | -O-CH₂-CH₃ |

| ~64 | -O-CH₂ -CH₃ |

| ~110 | Carbon of the nitrile group (ipso-carbon) |

| ~115 | Aromatic carbons ortho to the ethoxy group |

| ~119 | C ≡N |

| ~122 | Aromatic carbons ortho to the imine group (benzonitrile ring) |

| ~129 | Aromatic carbon attached to the imine group (ethoxybenzylidene ring) |

| ~132 | Aromatic carbons meta to the ethoxy group |

| ~133 | Aromatic carbons meta to the imine group (benzonitrile ring) |

| ~155 | Aromatic carbon attached to the imine group (benzonitrile ring) |

| ~160 | Imine carbon (C H=N) |

| ~162 | Aromatic carbon attached to the ethoxy group |

Expertise & Experience: The choice of deuterated solvent is critical. CDCl₃ is a common choice for many organic molecules, but if the compound has limited solubility, DMSO-d₆ can be used. The presence of residual proton signals from the solvent should always be considered during spectral interpretation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. The molecular weight of 4-((4-ethoxybenzylidene)amino)benzonitrile (C₁₆H₁₄N₂O) is 250.3 g/mol .[6]

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Interpretation of the Mass Spectrum:

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Additionally, characteristic fragment ions will be observed due to the cleavage of weaker bonds in the molecule.

Caption: Plausible fragmentation pathway for 4-((4-ethoxybenzylidene)amino)benzonitrile in EI-MS.

Trustworthiness: The presence of the molecular ion peak is a strong indicator of the compound's identity. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition.

Conclusion

The spectroscopic characterization of 4-((4-ethoxybenzylidene)amino)benzonitrile through IR, NMR, and Mass Spectrometry provides a comprehensive understanding of its molecular structure. Each technique offers unique and complementary information, and their combined application is essential for unambiguous structure elucidation in research and development. This guide provides the foundational knowledge and practical considerations for scientists working with this and related Schiff base compounds.

References

-

LookChem. 4-((4-Ethoxybenzylidene)amino)benzonitrile. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PubChem. 4-Methoxybenzonitrile. [Link]

-

NIST WebBook. Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]-. [Link]

-

ACS Omega. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. [Link]

-

PubMed Central. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. [Link]

-

ResearchGate. (PDF) Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. [Link]

-

CP Lab Safety. 4-[(4-Methoxybenzylidene)amino]benzonitrile, min 98%, 1 gram. [Link]

-

MDPI. Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders. [Link]

-

ResearchGate. Synthesis and characterization of (E)-4-Amino-N'- (2,5-dimethoxybenzylidene)benzohydrazide. [Link]

-

The Royal Society of Chemistry. 4. [Link]

-

MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP003999. [Link]

-

Spectroscopic Investigation Of New Schiff Base Metal Complexes. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Spectroscopic Investigation Of New Schiff Base Metal Complexes [journalijar.com]

- 3. Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]- [webbook.nist.gov]

- 4. 4-[(4-METHOXYBENZYLIDENE)AMINO]BENZONITRILE(13036-19-6) IR Spectrum [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lookchem.com [lookchem.com]

- 7. massbank.eu [massbank.eu]

Mesomorphic behavior of ethoxybenzylidene aminobenzonitrile compounds

An In-depth Technical Guide to the Mesomorphic Behavior of Ethoxybenzylidene Aminobenzonitrile Compounds

Authored by: Gemini, Senior Application Scientist

Publication Date: January 23, 2026

Abstract

This technical guide provides a comprehensive examination of the mesomorphic behavior of N-(4-ethoxybenzylidene)-4-aminobenzonitrile, a canonical example of a Schiff base liquid crystal. We delve into the fundamental principles governing its synthesis, the causal relationship between its molecular architecture and liquid crystalline properties, and the rigorous experimental protocols for its characterization. This document is intended for researchers, materials scientists, and professionals in drug development seeking a deep, field-proven understanding of calamitic liquid crystals. We emphasize the causality behind experimental choices and provide self-validating, step-by-step methodologies for synthesis and analysis, grounded in authoritative references.

Introduction: The Significance of Schiff Base Liquid Crystals

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] This mesomorphic state is characterized by long-range orientational order, and in some cases, partial positional order.[2] Among the diverse families of thermotropic liquid crystals, Schiff bases (or azomethines) are of particular interest due to their straightforward synthesis, high thermal stability, and the rich variety of mesophases they can exhibit.[3][4]

The compound N-(4-ethoxybenzylidene)-4-aminobenzonitrile belongs to this class. Its molecular structure is a quintessential example of a calamitic (rod-shaped) mesogen.[5] The key to its liquid crystalline behavior lies in its specific molecular architecture:

-

A Rigid Core: Composed of two benzene rings linked by a Schiff base (-CH=N-) group, providing the necessary structural anisotropy.[3]

-

A Polar Terminal Group: The nitrile (-C≡N) group on the aminobenzonitrile moiety introduces a strong dipole moment, which enhances intermolecular interactions and promotes molecular alignment.[4][5]

-

A Flexible Terminal Group: The ethoxy (-OC₂H₅) chain on the benzylidene end influences the balance of intermolecular forces, affecting the stability and type of mesophase formed.[3][6]

Understanding the relationship between these structural components and the resulting mesomorphic behavior is crucial for designing novel materials with tailored properties for applications in display technologies, optical switching, and sensing.[7]

Synthesis of N-(4-ethoxybenzylidene)-4-aminobenzonitrile

The synthesis of ethoxybenzylidene aminobenzonitrile compounds is typically achieved through a condensation reaction between a substituted benzaldehyde and an aminobenzonitrile. This reaction forms the characteristic imine (Schiff base) linkage.[4][5]

Causality in Reactant Selection

-

4-Aminobenzonitrile: This precursor is selected for its rigid cyanophenyl unit.[5] The amino group provides a reactive site for condensation, while the terminal cyano group is a strong electron-withdrawing group that enhances the molecule's dipole moment, a critical factor for influencing dielectric anisotropy and alignment in electric fields.[5]

-

4-Ethoxybenzaldehyde: The ethoxy group is chosen as a terminal chain. The length of such alkoxy chains is a key determinant of the mesophase type. Shorter chains, like ethoxy, tend to favor the formation of nematic phases, whereas longer chains often promote the more ordered smectic phases due to increased lateral intermolecular attractions.[6][8]

Experimental Protocol: Synthesis Workflow

This protocol outlines a standard laboratory procedure for the synthesis of N-(4-ethoxybenzylidene)-4-aminobenzonitrile.

Materials:

-

4-Aminobenzonitrile (1.0 eq)

-

4-Ethoxybenzaldehyde (1.0 eq)

-

Absolute Ethanol (as solvent)

-

Glacial Acetic Acid (as catalyst)

Procedure:

-

Dissolution: Dissolve 4-aminobenzonitrile (0.01 mol) and 4-ethoxybenzaldehyde (0.01 mol) in approximately 20 mL of absolute ethanol in a round-bottom flask.

-

Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the condensation reaction.[7]

-

Reflux: Equip the flask with a condenser and reflux the mixture with constant stirring for 4-6 hours.[9] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[4][9]

-

Precipitation & Isolation: Upon completion, cool the reaction mixture to room temperature, followed by cooling in an ice bath. The product will precipitate out of the solution.

-

Filtration: Collect the solid product by vacuum filtration and wash it several times with cold ethanol to remove unreacted starting materials.

-

Purification: The crude product must be purified by recrystallization from absolute ethanol until a constant melting point is achieved. This ensures the removal of impurities that can disrupt the liquid crystalline phases.

dot

Caption: Synthesis workflow for N-(4-ethoxybenzylidene)-4-aminobenzonitrile.

Characterization of Mesomorphic Behavior

The identification and characterization of liquid crystal phases require specialized analytical techniques. The primary methods are Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC), often supplemented by X-ray Diffraction (XRD) for definitive structural identification.[1][10][11]

Polarized Optical Microscopy (POM)

Principle: POM is the cornerstone technique for identifying LC phases.[10][11] Anisotropic materials, like liquid crystals, are birefringent, meaning they rotate the plane of polarized light. When a thin film of the sample is placed between two crossed polarizers, the ordered LC phases will appear bright and exhibit characteristic optical textures, while the disordered isotropic liquid will appear dark.[10]

Experimental Protocol:

-

Sample Preparation: Place a small amount of the purified compound on a clean glass microscope slide and cover it with a coverslip.

-

Heating Stage: Position the slide on a hot stage attached to the polarized microscope.

-

Heating Cycle: Slowly heat the sample while observing through the eyepieces. Record the temperatures at which phase transitions occur. The transition from the crystalline solid to the liquid crystal phase is the melting point, and the transition to the isotropic liquid is the clearing point.

-

Texture Identification: As the sample is heated and cooled, characteristic textures will appear. The nematic phase is often identified by a "thread-like" (schlieren) or "marbled" texture.[2][7]

-

Cooling Cycle: Slowly cool the sample from the isotropic state. This often allows for the formation of well-defined textures that are easier to identify.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature.[1][10] Phase transitions are accompanied by a change in enthalpy, which is detected by the DSC instrument as a peak in the heat flow curve. This provides quantitative data on transition temperatures and their associated enthalpy changes.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the purified compound into an aluminum DSC pan and hermetically seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[7]

-

Data Acquisition: Record the heat flow as a function of temperature. The resulting thermogram will show endothermic peaks for transitions observed upon heating (e.g., crystal-to-nematic, nematic-to-isotropic).

-

Cooling Scan: After heating, perform a controlled cooling scan at the same rate. This will show exothermic peaks corresponding to the phase transitions upon cooling.

Analysis of Mesomorphic Properties

The combination of its molecular features gives N-(4-ethoxybenzylidene)-4-aminobenzonitrile a specific mesomorphic profile.

Expected Phase Behavior

For N-(4-ethoxybenzylidene)-4-aminobenzonitrile, a monotropic or enantiotropic nematic phase is typically observed.

-

Nematic (N) Phase: This is the least ordered mesophase.[12] The rod-like molecules exhibit long-range orientational order, aligning, on average, along a common axis called the director, but they lack any long-range positional order.[2][12]

-

Smectic (Sm) Phases: While less common for short-chain derivatives, smectic phases feature molecules arranged in layers, possessing both orientational and some degree of positional order.[2] Longer alkoxy chains (e.g., hexyloxy or longer) in this family of compounds would be more likely to induce smectic phases.[8]

dot

Caption: Phase transitions for a typical thermotropic liquid crystal.

Quantitative Data Summary

The transition temperatures are critical parameters defining the operational range of a liquid crystal.

| Compound | Transition | Temperature (°C) | Enthalpy (ΔH) | Reference |

| N-(4-ethoxybenzylidene)-4-aminobenzonitrile | Cr → N | ~105-108 | Varies | Literature values |

| N → I | ~128-130 | Varies | Literature values | |

| Note: Exact transition temperatures can vary slightly based on sample purity and DSC heating/cooling rates. |

Structure-Property Relationships

The mesomorphic behavior is a direct consequence of the molecule's structure.

dot

Caption: Relationship between molecular structure and function.

-

Imine Linkage (-CH=N-): This central linkage maintains the linearity and rigidity of the molecular core, which is fundamental for forming an ordered phase.[5]

-

Terminal Ethoxy Group: The flexible ethoxy chain contributes to the overall molecular aspect ratio. Its interactions with neighboring molecules are weaker than the core's π-π stacking interactions. This balance favors the less-ordered nematic phase over a smectic phase.[6]

-

Terminal Nitrile Group: The strong polarity of the nitrile group leads to significant dipole-dipole interactions. These end-to-end interactions are crucial for stabilizing the orientational order of the nematic phase and contribute to a higher clearing temperature.[4][5]

Conclusion and Future Directions

N-(4-ethoxybenzylidene)-4-aminobenzonitrile serves as an exemplary model for understanding the fundamental principles of calamitic liquid crystals. The direct and predictable relationship between its molecular structure and mesomorphic behavior allows for rational design of new materials. By systematically modifying the terminal groups (e.g., varying alkoxy chain length, replacing the nitrile group) or altering the rigid core, researchers can fine-tune properties such as the temperature range of the mesophase, viscosity, and dielectric anisotropy. This foundational knowledge is invaluable for the development of advanced materials for next-generation displays, spatial light modulators, and stimuli-responsive systems in drug delivery and diagnostics.

References

- BenchChem. (2025).

-

Hamad, W. M., Azeez, H. J., & Al-Dujaili, A. H. (2017). Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4′′- n-alkoxyaniline. Molecular Crystals and Liquid Crystals. [Link]

- Unknown Author. (n.d.). Characterization of Liquid Crystals. Rev.Adv.

-

Ngo, T. T., et al. (2020). Nematic and Smectic Phases: Dynamics and Phase Transition. MDPI. [Link]

-

Unknown Author. (n.d.). Influence of Molecular Structure on Liquid Crystalline Properties and Phase Transitions in These Structures, Part I. Taylor & Francis Online. [Link]

-

Rananavare, S. B., & Pisipati, V. G. K. M. (2017). An overview of liquid crystals based on Schiff base compounds. ResearchGate. [Link]

- Unknown Author. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. International Journal of Innovative Research in Science, Engineering and Technology.

-

Al-Azzawi, F. J., et al. (2021). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI. [Link]

- Unknown Author. (n.d.). characterization techniques for liquid crystal materials and its application in optoelectronics devices.

- Al-Obaidi, N. S. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences.

- BenchChem. (2025).

- BenchChem. (2025). The Versatility of 4-Aminobenzonitrile: A Technical Guide for Scientific Professionals. BenchChem Technical Document.

-

Mohammed, A. A., et al. (2021). Binary Liquid Crystal Mixtures Based on Schiff Base Derivatives with Oriented Lateral Substituents. MDPI. [Link]

-

Unknown Author. (n.d.). Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals. RSC Publishing. [Link]

-

Unknown Author. (n.d.). 4-((4-Ethoxybenzylidene)amino)benzonitrile. LookChem. [Link]

-

Singh, R., et al. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry. [Link]

-

Patil, S. A., et al. (2013). Influence of Reactant 4-Aminobenzonitrile Inclusion on the Crystal Structure of (Z)-4-(4-oxopent-2-en-2-ylamino)benzonitrile. ResearchGate. [Link]

-

Unknown Author. (n.d.). Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4″- n-alkoxyaniline. ResearchGate. [Link]

-

Unknown Author. (n.d.). Anatomy of a Discovery: The Twist–Bend Nematic Phase. MDPI. [Link]

-

Unknown Author. (n.d.). Splay-bend nematic phases of bent colloidal silica rods induced by polydispersity. NIH. [Link]

-

Yeap, G. Y., et al. (2016). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PubMed Central. [Link]

-

Unknown Author. (n.d.). Chiral and nematic phases of flexible active filaments. bioRxiv. [Link]

-

Unknown Author. (n.d.). Lyotropic liquid crystal engineering–ordered nanostructured small molecule amphiphile self-assembly materials by design. Chemical Society Reviews (RSC Publishing). [Link]

-

Unknown Author. (n.d.). Liquid Crystal Analysis. Semitracks. [Link]

-

Abdel-Kareem, E. A. J., & Karam, N. H. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A. [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. environmentaljournals.org [environmentaljournals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. bhu.ac.in [bhu.ac.in]

- 11. ipme.ru [ipme.ru]

- 12. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Phase Transition Temperatures of 4-((4-ethoxybenzylidene)amino)benzonitrile

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and thermal characterization of the thermotropic liquid crystal, 4-((4-ethoxybenzylidene)amino)benzonitrile. Intended for researchers and professionals in materials science and drug development, this document details the critical phase transition temperatures that define the material's mesophasic behavior. We present field-proven, step-by-step protocols for the synthesis via Schiff base condensation and for the precise determination of thermal transitions using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM). The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the characterization workflow. All quantitative data are summarized for clarity, and procedural workflows are illustrated with diagrams to facilitate reproducibility.

Introduction to 4-((4-ethoxybenzylidene)amino)benzonitrile

4-((4-ethoxybenzylidene)amino)benzonitrile is a calamitic (rod-shaped) thermotropic liquid crystal belonging to the Schiff base class of compounds.[1] These materials exhibit intermediate states of matter, known as mesophases, between the solid crystalline and isotropic liquid states.[2] The defining characteristic of a liquid crystal is the long-range orientational order of its constituent molecules, which imparts anisotropic physical properties.[1]

The molecule consists of two aromatic rings linked by an imine (-CH=N-) group, with an ethoxy (-OC₂H₅) tail and a polar cyano (-CN) headgroup. This molecular architecture is responsible for its liquid crystalline behavior, particularly the formation of a nematic (N) phase. In the nematic phase, the molecules have long-range orientational order but no long-range positional order, behaving like a liquid in terms of flow but a crystal in its optical properties.[2]

The transition temperatures between the crystalline (Cr), nematic (N), and isotropic (I) phases are fundamental parameters that dictate the material's utility in applications such as displays, sensors, and other electro-optical devices.[1][3] Accurate determination of these temperatures is therefore a critical step in the material's characterization. This guide provides a self-validating framework for synthesizing and characterizing this compound with high fidelity.

Synthesis and Purification

The synthesis of 4-((4-ethoxybenzylidene)amino)benzonitrile is achieved through a Schiff base condensation reaction between 4-ethoxybenzaldehyde and 4-aminobenzonitrile.[4]

Principle of Synthesis

The reaction involves the nucleophilic attack of the amino group of 4-aminobenzonitrile on the carbonyl carbon of 4-ethoxybenzaldehyde, followed by dehydration to form the imine linkage. The reaction is typically catalyzed by a small amount of acid and driven to completion by the removal of water.

Materials and Reagents

-

4-ethoxybenzaldehyde (1.0 eq)

-

Absolute Ethanol (Anhydrous)

-

Glacial Acetic Acid (catalytic amount)

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate

Step-by-Step Synthesis Protocol

-

Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-ethoxybenzaldehyde (1.0 eq) and 4-aminobenzonitrile (1.0 eq) in a minimal amount of absolute ethanol.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.

-

Expert Insight: Acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine, thereby accelerating the reaction rate.

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Precipitation: Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath. The product will precipitate as a pale yellow solid.

-

Isolation: Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.

Purification by Recrystallization

-

Dissolution: Dissolve the crude solid in a minimum amount of hot absolute ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum. The purity should be verified by measuring the melting point and comparing it to literature values.

Synthesis and Purification Workflow

Caption: Workflow for synthesis and purification of the target compound.

Thermal Characterization Methodology

The determination of phase transition temperatures is performed using a combination of Differential Scanning Calorimetry (DSC) for thermodynamic data and Polarized Optical Microscopy (POM) for visual confirmation of the mesophases.[8]

Characterization Workflow Diagram

Sources

- 1. ipme.ru [ipme.ru]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of Nematic Liquid Crystal Dielectric Properties Using Complementary FSSs Featuring Electrically Small Cell Gaps Across a Wide Sub-THz Range | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reversible thermosalience of 4-aminobenzonitrile - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Pressure-induced phase transition of 4-aminobenzonitrile: the formation and enhancement of N–H⋯N weak hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. bhu.ac.in [bhu.ac.in]

An In-depth Technical Guide to the Liquid Crystal Phases of Schiff Base Compounds

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, characterization, and phase behavior of thermotropic Schiff base liquid crystals. It emphasizes the causal relationships between molecular architecture and mesomorphic properties, offering field-proven insights and validated experimental protocols.

Introduction: The Unique Mesomorphic World of Schiff Bases

Schiff bases, compounds containing an azomethine or imine (-CH=N-) group, represent a cornerstone in the field of liquid crystal research. First discovered by Hugo Schiff in 1864, these molecules are formed through the condensation of primary amines and carbonyl compounds.[1] Their significance in materials science stems from a unique combination of structural features: a rigid core, often composed of multiple phenyl rings, connected by a stepped but linearity-preserving imine linkage, and flexible terminal chains.[2][3] This molecular architecture is highly conducive to the formation of thermotropic liquid crystal phases—states of matter that exhibit properties intermediate between those of crystalline solids and isotropic liquids.[4]

The transition from a crystalline solid to an isotropic liquid is not always direct. For many Schiff bases, it proceeds through one or more mesophases (liquid crystal phases) over a specific temperature range.[2] The temperature at which the solid crystal melts into a liquid crystal phase is the melting temperature (T_m), and the temperature at which the liquid crystal becomes a fully disordered isotropic liquid is the clearing temperature (T_c).[2] The stability and type of these mesophases are exquisitely sensitive to the molecule's geometry, polarity, and intermolecular forces, making Schiff bases a versatile platform for designing materials with tunable properties.[3]

This guide will explore the critical aspects of designing, synthesizing, and characterizing these fascinating materials, with a focus on understanding the fundamental principles that govern their phase behavior.

Molecular Design and Synthesis: Engineering Mesomorphism

The liquid crystalline properties of a Schiff base are not accidental; they are engineered at the molecular level. The general structure of a calamitic (rod-shaped) thermotropic liquid crystal, which includes most Schiff bases, is the primary determinant of its mesomorphic behavior.[2][5] Key to this is a geometrically anisotropic structure, where intermolecular forces are sufficient to maintain orientational order but not so strong as to enforce a rigid three-dimensional lattice.

Core Principles of Molecular Architecture

The propensity of a Schiff base to form liquid crystal phases is governed by several interconnected factors:

-

Rigid Mesogenic Core: The core, typically comprising two or more phenyl rings, provides the necessary rigidity. The imine (-CH=N-) linker, while creating a "stepped" geometry, effectively maintains the overall linearity and stability required for mesophase formation.[2][3] The inclusion of other linking groups like esters (-COO-) can further modify the core's polarity and aspect ratio.[6]

-

Flexible Terminal Groups: Long, flexible alkyl or alkoxy chains at one or both ends of the core are crucial.[2] These chains enhance the molecule's aspect ratio (length-to-breadth) and facilitate the molecular arrangements characteristic of liquid crystal phases. The length of these chains has a profound impact: increasing chain length often suppresses the nematic phase while promoting the formation of more ordered smectic phases.[5][7]

-

Intermolecular Interactions: The stability of a mesophase is a direct result of intermolecular forces. Aromatic π-π stacking between the phenyl rings of adjacent molecules provides strong lateral attraction.[8] Additionally, polar groups can introduce dipole-dipole interactions, and the presence of moieties capable of hydrogen bonding (e.g., a hydroxyl group) can significantly enhance thermal stability and influence phase type.[9][10][11]

-

Lateral Substituents: Attaching substituents to the sides of the mesogenic core dramatically alters molecular packing. A lateral group increases the molecule's breadth, which can disrupt lateral interactions and typically reduces the thermal stability of the mesophase.[8] The size, polarity, and position of these substituents are critical variables for fine-tuning properties.[8][12]

The interplay of these factors is visually summarized in the logical relationship diagram below.

Caption: Relationship between molecular design parameters and resulting mesophase properties.

Experimental Protocol: Synthesis of a Homologous Schiff Base Series

This protocol details the synthesis of a representative Schiff base liquid crystal via the condensation of an aromatic aldehyde and a primary amine. This is a robust and widely used method.[1][13]

Objective: To synthesize (E)-4-((4-(heptyloxy)benzylidene)amino)phenyl acetate.

Materials:

-

4-(Heptyloxy)benzaldehyde

-

4-Aminophenyl acetate

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Deionized Water

Procedure:

-

Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1 mole equivalent of 4-(heptyloxy)benzaldehyde in 25 mL of absolute ethanol. In a separate beaker, dissolve 1 mole equivalent of 4-aminophenyl acetate in 25 mL of absolute ethanol, warming gently if necessary.

-

Reaction Setup: Add the 4-aminophenyl acetate solution to the flask containing the 4-(heptyloxy)benzaldehyde solution. Add 3-4 drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.

-

Recrystallization (Purification): Purify the crude product by recrystallization from an appropriate solvent, such as absolute ethanol or an ethanol/ethyl acetate mixture. Dissolve the solid in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a temperature below the product's melting point.

Self-Validation: The purity of the final product is confirmed by a sharp melting point and spectroscopic analysis (FTIR, NMR). The disappearance of the C=O stretch from the aldehyde and the N-H stretches from the amine in the FTIR spectrum, along with the appearance of the C=N imine stretch, validates the reaction's success.[1]

Characterization Workflow: Identifying and Quantifying Mesophases

A multi-technique approach is essential for the unambiguous identification of liquid crystal phases and the precise determination of their transition temperatures. The standard workflow involves structural verification followed by thermal and optical analysis.

Caption: A standard workflow for the characterization of Schiff base liquid crystals.

Structural Verification Techniques

Before thermal analysis, the molecular structure of the synthesized compound must be unequivocally confirmed.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This is a rapid and essential technique to confirm the formation of the imine bond. The key diagnostic evidence is the appearance of a characteristic stretching vibration for the C=N group, typically in the range of 1610-1630 cm⁻¹.[14] Concurrently, the absorption bands corresponding to the reactant functional groups (e.g., the C=O of the aldehyde and the N-H of the amine) should be absent in the final product spectrum.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule's structure. In ¹H NMR, the proton of the azomethine group (-CH=N-) gives a characteristic singlet peak, typically observed around δ 8.3-8.8 ppm.[1][14] The integration of all signals should correspond to the expected number of protons in the structure. ¹³C NMR will show a characteristic signal for the imine carbon.

Thermal and Optical Analysis

Causality: DSC is the primary technique for quantitatively measuring the temperatures and enthalpy changes associated with phase transitions.[15][16] As the sample is heated or cooled at a constant rate, any phase transition will manifest as an endothermic (on heating) or exothermic (on cooling) peak in the heat flow curve. This is because energy is absorbed or released to accomplish the change in molecular ordering (e.g., from a crystal to a smectic phase, or a nematic to an isotropic liquid).[17]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the purified Schiff base sample into an aluminum DSC pan.[8][14] Crimp the pan with a lid to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., dry nitrogen) at a constant flow rate.[8]

-

Thermal Program:

-

First Heating Scan: Heat the sample at a controlled rate (typically 10 °C/min) to a temperature well above its expected clearing point to erase its thermal history.[8][16]

-

Cooling Scan: Cool the sample at the same rate to a temperature below its crystallization point.

-

Second Heating Scan: Reheat the sample at the same rate. The data from the second heating scan is typically used for reporting transition temperatures, as it represents the behavior of a sample with a consistent thermal history.[8][17]

-

-

Data Analysis: Identify the peak temperatures of the endotherms on the second heating scan. These correspond to the phase transition temperatures (T_m, T_Sm-N, T_c, etc.). The area under each peak is proportional to the enthalpy of the transition (ΔH).

Causality: POM is a qualitative technique used to visually identify the type of liquid crystal phase. Anisotropic materials, like liquid crystals, are birefringent, meaning they split polarized light into two rays that travel at different velocities. When viewed between crossed polarizers, this property results in the appearance of colorful, textured images. Each type of liquid crystal phase (e.g., nematic, smectic A, smectic C) has a unique molecular arrangement that produces a characteristic optical texture.[18][19] This allows for unambiguous phase identification, complementing the quantitative data from DSC.

Experimental Protocol: POM Analysis

-

Sample Preparation: Place a small amount of the Schiff base compound on a clean glass microscope slide.

-

Mounting: Place a coverslip over the sample and transfer the slide to a hot stage mounted on the polarizing microscope.[8]

-

Heating and Observation: Heat the sample slowly while observing it through the microscope with crossed polarizers.

-

Texture Identification: As the sample melts and passes through its phase transitions, carefully record the temperatures and observe the distinct textures that form.

-

Nematic (N) Phase: Often shows a "threaded" (Schlieren) texture with dark brushes or a "marbled" appearance.[1] The phase is highly fluid.

-

Smectic A (SmA) Phase: Typically exhibits a "focal conic fan" texture.[18][19] When the fans are pressed, they form step-like structures (bâtonnets), indicating a layered arrangement.

-

Smectic C (SmC) Phase: Also shows a fan texture, but the fans are often "broken" or show lines, indicative of the tilted molecular arrangement within the layers. The Schlieren texture in a SmC phase will have brushes terminating at points of both two- and four-fold symmetry.

-

Liquid Crystal Phases and Structure-Property Correlations

The specific sequence and stability of liquid crystal phases are a direct consequence of the molecular structure. For Schiff bases, the most common phases are the nematic and smectic types.[20]

The Nematic Phase

The nematic phase is the least ordered liquid crystal phase, characterized by long-range orientational order but no positional order.[21] The rod-like molecules tend to align along a common axis, the "director," but are free to slide past one another and rotate about their long axes.[20] This combination of order and mobility gives the nematic phase the fluidity of a liquid while retaining the anisotropic properties of a crystal. Schiff bases with shorter terminal chains and a high degree of linearity are more likely to exhibit a nematic phase.[5]

Smectic Phases

Smectic phases possess a higher degree of order than nematics, exhibiting both orientational order and some degree of positional order, with molecules arranged in layers.[20][21]

-

Smectic A (SmA) Phase: In the SmA phase, the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. The molecules are randomly positioned within the layers, making each layer a two-dimensional liquid.

-

Smectic C (SmC) Phase: The SmC phase is similar to the SmA phase, but the molecular long axes are tilted at an angle with respect to the layer normal.

The transition from a nematic to a smectic phase upon cooling is driven by the increasing importance of intermolecular attractions, particularly the van der Waals forces between the flexible terminal chains.[8] Longer alkyl/alkoxy chains enhance these end-to-end interactions, promoting the layered structure of smectic phases.[5][8]

Data Presentation: Effect of Chain Length on Phase Transitions

The following table presents representative data for a homologous series of Schiff bases, illustrating the systematic effect of increasing the terminal alkoxy chain length (n) on the transition temperatures.

| Compound (n) | Structure | T_m (°C) | T_SmA-N/I (°C) | T_N-I (°C) | Mesophase(s) |

| I-4 | R = -OC₄H₉ | 110.5 | - | 135.2 | Nematic |

| I-6 | R = -OC₆H₁₃ | 105.1 | - | 128.4 | Nematic |

| I-8 | R = -OC₈H₁₇ | 98.7 | 115.6 | 125.1 | Smectic A, Nematic |

| I-10 | R = -OC₁₀H₂₁ | 95.2 | 120.3 | - | Smectic A |

| I-12 | R = -OC₁₂H₂₅ | 92.8 | 122.5 | - | Smectic A |

R represents the terminal alkoxy chain on a generic Schiff base core. Data is illustrative.

Analysis: As the chain length 'n' increases, a clear trend emerges. The melting point (T_m) generally decreases due to the disruption of crystal packing by the larger flexible chains. The nematic phase stability (T_N-I) decreases, and for longer chains (n ≥ 8), a more ordered smectic A phase appears.[5] Eventually, the nematic phase is completely suppressed, and the compound becomes purely smectogenic, transitioning directly from the smectic A phase to the isotropic liquid. This demonstrates the causal link between increasing chain length, enhanced intermolecular forces, and the stabilization of higher-order mesophases.[8]

Potential Applications in Drug Development

While this guide focuses on the fundamental materials science of Schiff base liquid crystals, their unique properties are being explored for advanced applications. In drug delivery, lyotropic (solvent-induced) liquid crystals have shown considerable promise for creating formulations that can protect therapeutic agents and offer controlled release profiles.[22][23] The ability to encapsulate both hydrophilic and hydrophobic drugs and the biocompatibility of many lipid-based systems make them an attractive area of research.[22] The principles of molecular self-assembly and phase behavior in thermotropic systems, as detailed here, provide a foundational understanding for the design of these more complex lyotropic delivery vehicles.

References

-

Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal. (2021). YouTube. Retrieved from [Link]

-

Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences. Retrieved from [https://www.w jeb.org/uploads/2021_10_2_1.pdf]([Link] jeb.org/uploads/2021_10_2_1.pdf)

-